N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Overview
Description
N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a compound that features a thiazole ring substituted with trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions, as well as the development of continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thiazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and trifluoromethyl-substituted compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): Used in various organic transformations and as a strong electron-withdrawing group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of urethanes and other nitrogen-containing compounds.
Uniqueness
What sets N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide apart is its combination of a thiazole ring with trifluoromethyl groups, which imparts unique chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N2OS/c19-17(20,21)11-4-1-3-10(7-11)16-26-14(9-28-16)15(27)25-13-6-2-5-12(8-13)18(22,23)24/h1-9H,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGMZXIOKIAYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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